Cas no 126398-97-8 (Benzeneacetic acid,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diylester (9CI))

Benzeneacetic acid,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diylester (9CI) structure
126398-97-8 structure
Nom du produit:Benzeneacetic acid,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diylester (9CI)
Numéro CAS:126398-97-8
Le MF:C34H28N2O7S2
Mégawatts:640.725326538086
CID:194437

Benzeneacetic acid,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diylester (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • Benzeneacetic acid,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diylester (9CI)
    • (-)-Emethallicin F
    • 8H,15H-7a,14a-Epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole,benzeneacetic acid deriv.
    • Benzeneaceticacid,5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diylester, [5S-(5a,5aa,7ab,12a,12aa,14ab)]-
    • Emethallicin F
    • Benzeneacetic acid, (5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diyl ester (9CI)
    • Piscine à noyau: 1S/C34H28N2O7S2/c37-27(16-21-8-3-1-4-9-21)42-25-13-7-12-23-18-33-31(39)36-30-24(19-34(36,45-44-33)32(40)35(33)29(23)25)20-41-15-14-26(30)43-28(38)17-22-10-5-2-6-11-22/h1-15,20,25-26,29-30H,16-19H2/t25-,26-,29-,30-,33+,34+/m0/s1
    • La clé Inchi: KQVJBLVDMWNKKK-GJQRYMIASA-N
    • Sourire: N12C(=O)[C@@]34SS[C@@]1(C(=O)N3[C@]1([H])[C@@H](OC(=O)CC3=CC=CC=C3)C=COC=C1C4)CC1[C@@]2([H])[C@@H](OC(=O)CC2=CC=CC=C2)C=CC=1

Propriétés calculées

  • Qualité précise: 272.08309

Propriétés expérimentales

  • Dense: 1.54±0.1 g/cm3(Predicted)
  • Le PSA: 52.54
  • Le PKA: -3.54±0.60(Predicted)

Benzeneacetic acid,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diylester (9CI) Littérature connexe

Fournisseurs recommandés
Hebei Ganmiao New material Technology Co., LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hebei Ganmiao New material Technology Co., LTD
atkchemica
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
atkchemica
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Genelee Bio-Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot